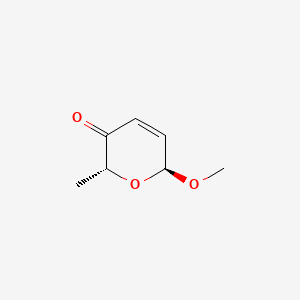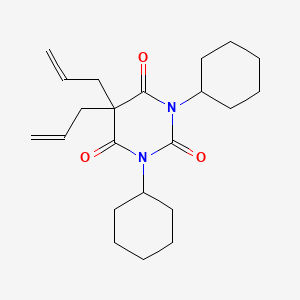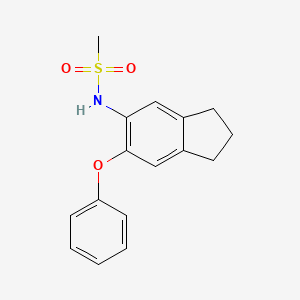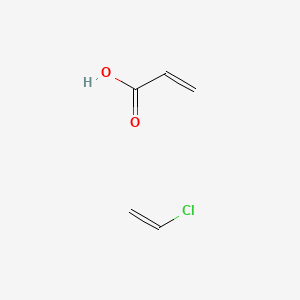
2-Propenoic acid, polymer with chloroethene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Propenoic acid polymer with chloroethene involves complex chemical processes, including polymerization methods that ensure the integration of 2-Propenoic acid and chloroethene molecules. One study by Kishikawa, Hirai, and Kohmoto (2008) elucidated the fixation of multilayered structures in liquid-crystalline complexes, highlighting a polymerizable derivative of benzoic acid that could potentially relate to the synthesis and polymerization behaviors of 2-Propenoic acid compounds with chloroethene under specific conditions (Kishikawa, Hirai, & Kohmoto, 2008).
Molecular Structure Analysis
Investigations into the molecular structure of 2-Propenoic acid polymer with chloroethene reveal significant insights into its chemical makeup and potential functionality. The study of plasma polymers of acrylic (propenoic) acid by O'toole, Beck, and Short (1996) offers a detailed interpretation of the molecular structure through spectroscopic methods, providing a foundation for understanding the molecular arrangement and functional groups present in these polymers (O'toole, Beck, & Short, 1996).
Chemical Reactions and Properties
The chemical reactions and properties of 2-Propenoic acid polymer with chloroethene are pivotal for its application and functionality. Research on the polymerization by phase transfer catalysis by Tagle, Diaz, and Campbell (1993) sheds light on the reactivity and chemical behavior of similar polyesters, suggesting potential pathways and reactions that could be applicable to the study of 2-Propenoic acid polymers with chloroethene (Tagle, Diaz, & Campbell, 1993).
Physical Properties Analysis
The physical properties of 2-Propenoic acid polymer with chloroethene, such as its phase behavior, thermal stability, and mechanical properties, are crucial for its practical applications. The characterization of plasma polymers of acrylic acid by O'toole, Beck, and Short (1996) provides valuable data on these aspects, indicating how the plasma polymerization process impacts the physical properties of the resulting polymers (O'toole, Beck, & Short, 1996).
Wissenschaftliche Forschungsanwendungen
Windeln
Acrylate, zu denen auch „2-Propenoic acid, polymer with chloroethene“ gehört, sind für ihre hohe Saugfähigkeit bekannt . Das macht sie ideal für die Verwendung in Windeln, wo sie große Flüssigkeitsmengen aufnehmen und speichern können.
Kosmetik
Die Flexibilität und Zähigkeit von Acrylaten machen sie für die Verwendung in Kosmetika geeignet . Sie können einen Film auf der Haut bilden und so eine glatte und gleichmäßige Oberfläche für das Auftragen von Make-up schaffen.
Orthopädie
Im Bereich der Orthopädie werden Acrylate in Knochenzementen verwendet . Ihre Zähigkeit und Härte machen sie ideal für diese Anwendung, da sie eine dauerhafte und zuverlässige Lösung für Gelenkersatz und andere orthopädische Eingriffe bieten.
Farben und Lacke
Acrylate werden in Farben und Lacken verwendet, da sie transparent und bruchfest sind . Sie bieten eine klare, dauerhafte Beschichtung, die die darunterliegende Oberfläche vor Beschädigungen schützt.
Klebstoffe
Die Zähigkeit und Flexibilität von Acrylaten machen sie für die Verwendung in Klebstoffen geeignet . Sie können eine Vielzahl von Materialien miteinander verbinden und so eine starke und dauerhafte Verbindung schaffen.
Textilien
In der Textilindustrie werden Acrylate verwendet, um die Eigenschaften von Stoffen zu verbessern . Sie können die Haltbarkeit, Flexibilität und Abriebfestigkeit des Stoffes verbessern.
Kontaktlinsen
Acrylate werden bei der Herstellung von Kontaktlinsen verwendet . Ihre Transparenz und Flexibilität machen sie ideal für diese Anwendung, da sie eine komfortable und klare Sichtlösung für die Benutzer bieten.
Biomedizinische Anwendungen
Neben den bereits genannten spezifischen Anwendungen haben Acrylate viele weitere biomedizinische Anwendungen . Ihre Biokompatibilität und Vielseitigkeit machen sie für eine Vielzahl von Anwendungen geeignet, von Medikamentenverabreichungssystemen bis hin zur Gewebezüchtung.
Safety and Hazards
Eigenschaften
IUPAC Name |
chloroethene;prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2.C2H3Cl/c1-2-3(4)5;1-2-3/h2H,1H2,(H,4,5);2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNNHEYXAJPPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)O.C=CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
111306-47-9, 25702-80-1 | |
| Record name | 2-Propenoic acid, polymer with 1-chloroethene, graft | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111306-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylic acid-vinyl chloride copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25702-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40948578 | |
| Record name | Prop-2-enoic acid--chloroethene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25702-80-1 | |
| Record name | 2-Propenoic acid, polymer with chloroethene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Prop-2-enoic acid--chloroethene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, polymer with chloroethene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Furanyl-[4-(4-tetrazolo[1,5-a]quinoxalinyl)-1-piperazinyl]methanone](/img/structure/B1230376.png)
![2-[22-(Cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]guanidine](/img/structure/B1230378.png)
![2-[[4-Cyano-3-[(2-methoxy-2-oxoethyl)thio]-5-isothiazolyl]thio]acetic acid ethenyl ester](/img/structure/B1230379.png)
![6-methoxy-N-(thiophen-2-ylmethyl)-2-furo[2,3-b]quinolinecarboxamide](/img/structure/B1230381.png)
![N-[[3-[(3-chlorophenyl)sulfamoyl]-4-methylanilino]-sulfanylidenemethyl]-4-fluorobenzamide](/img/structure/B1230382.png)
![N-[[[(4-fluorophenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1230383.png)
![N-(2-furanylmethyl)-5,7-dimethyl-6-[(3-methylphenyl)methyl]-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1230385.png)
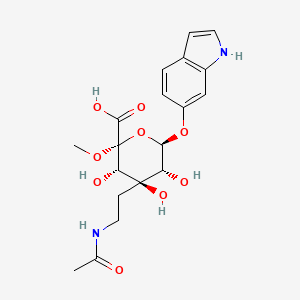


![[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1230392.png)
